

Butylmalonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Butylmalonic acid*

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An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activity of 2-Butylpropanedioic Acid

Abstract

Butylmalonic acid, a dicarboxylic acid with the IUPAC name 2-butylpropanedioic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} Its utility stems from the presence of two carboxylic acid functional groups and a butyl side chain, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of **butylmalonic acid**, with a focus on its role as a transition-state analogue inhibitor of aminoacylase I. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their laboratory work.

Chemical Structure and Identification

Butylmalonic acid is a substituted malonic acid derivative. The central carbon atom of the propane-1,3-dioic acid backbone is attached to a butyl group.

Identifier	Value
IUPAC Name	2-butylpropanedioic acid[3]
Synonyms	n-Butylmalonic acid, 2-n-Butylmalonic acid, 1,1-Pentanedicarboxylic acid, α-Carboxycaproic acid[3]
CAS Number	534-59-8[3]
EC Number	208-602-7
PubChem CID	10801[3]
Molecular Formula	C ₇ H ₁₂ O ₄ [3]
SMILES	CCCCC(C(=O)O)C(=O)O[3]
InChIKey	MCRZWYDXIGCFKO-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

Butylmalonic acid is a white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Weight	160.17 g/mol	[3]
Melting Point	102-105 °C	[5]
Boiling Point	333.1 °C at 760 mmHg	[5]
Density	1.197 g/cm ³	[5]
Solubility in Water	438 g/L at 25 °C	[2]
pKa	2.96 (at 5 °C)	[2]
XLogP3	1.3	[3]
Flash Point	169.4 °C	[5]

Spectroscopic Data

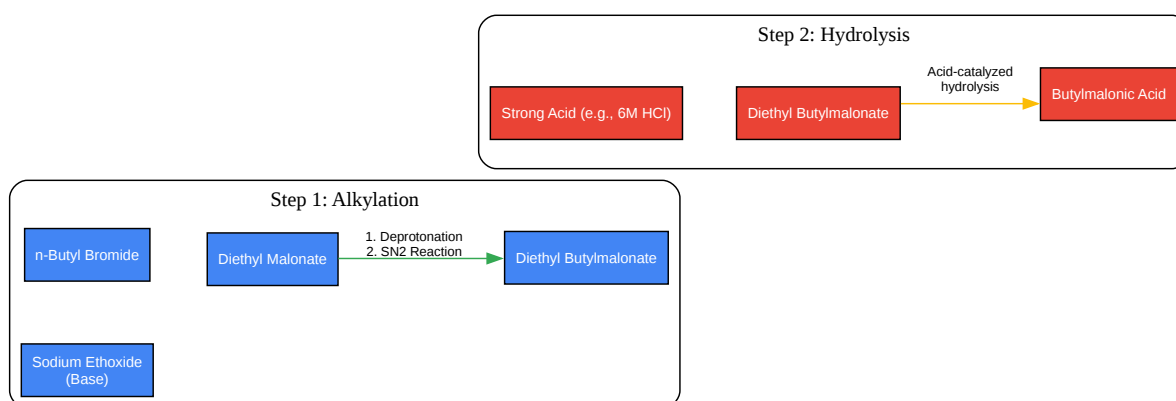
The structural elucidation of **butylmalonic acid** is supported by various spectroscopic techniques.

Spectroscopy	Key Features
^1H NMR	Spectral data available.[6]
^{13}C NMR	Spectral data available.[7]
FT-IR (KBr Pellet)	Characteristic peaks for O-H and C=O stretching of the carboxylic acid groups, and C-H stretching of the butyl group.[3][8]
Mass Spectrometry	Mass spectrum available, with a top peak at m/z 104.[3]

Synthesis of Butylmalonic Acid

The synthesis of **butylmalonic acid** is typically achieved through a two-step process starting from diethyl malonate. The first step involves the alkylation of diethyl malonate with a butyl halide to form diethyl butylmalonate. The second step is the hydrolysis of the diester to yield **butylmalonic acid**.

Synthesis Workflow



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Caption: Synthesis workflow for **butylmalonic acid**.

Experimental Protocols

This protocol is adapted from established malonic ester synthesis procedures.[9]

- **Preparation of Sodium Ethoxide:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition.
- **Enolate Formation:** To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate via the dropping funnel with continuous stirring.
- **Alkylation:** Following the addition of diethyl malonate, add n-butyl bromide dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

- **Reflux:** After the addition of n-butyl bromide is complete, heat the mixture to reflux for approximately 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl butylmalonate.
- **Purification:** Purify the crude product by vacuum distillation.
- **Hydrolysis:** To the crude or purified diethyl butylmalonate, add an excess of a strong acid, such as 6M hydrochloric acid.[\[10\]](#)
- **Reflux:** Heat the mixture to reflux to facilitate the hydrolysis of the ester groups. The progress of the reaction can be monitored by the disappearance of the ester starting material using TLC.
- **Isolation:** After completion of the hydrolysis, cool the reaction mixture. If the product precipitates upon cooling, it can be collected by vacuum filtration. Otherwise, the product can be extracted with a suitable organic solvent.
- **Purification:** The crude **butylmalonic acid** can be purified by recrystallization.[\[11\]](#)[\[12\]](#) A suitable solvent system can be determined through solubility tests, with common choices including water or mixed solvent systems like ethanol/water.[\[13\]](#)

Analytical Methods

Experimental Protocols for Spectroscopic Analysis

- **Sample Preparation:** Dissolve 5-25 mg of purified **butylmalonic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube to a final volume of approximately 0.6 mL.[\[13\]](#)
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of dry **butylmalonic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

- Data Acquisition: Obtain the FT-IR spectrum of the KBr pellet using a standard FT-IR spectrometer.

Biological Activity and Applications in Drug Development

Butylmalonic acid is recognized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][14] Its primary documented biological activity is as an inhibitor of aminoacylase I.

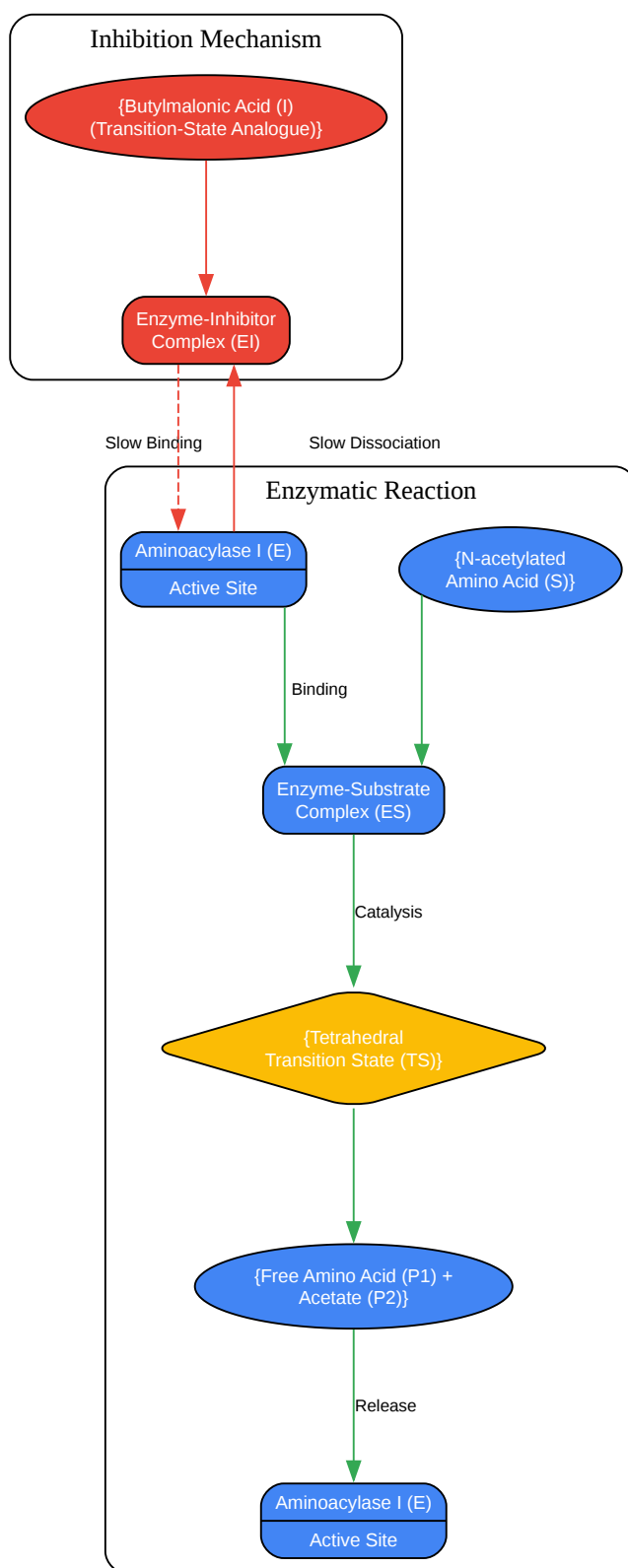
Inhibition of Aminoacylase I

Aminoacylase I (ACY1) is an enzyme that catalyzes the hydrolysis of N-acetylated amino acids to the corresponding free amino acid and acetate.[15] **Butylmalonic acid** has been identified as a slow-binding inhibitor of porcine renal aminoacylase I.[16] It acts as a transition-state analogue, where its molecular conformation and charge distribution mimic the putative transition state of the aminoacylase-catalyzed reaction.[16]

Kinetic Data for Aminoacylase I Inhibition by **Butylmalonic Acid**:

Parameter	Value	Conditions	Reference
Inhibition Constant (K _i)	~100 μM	25 °C, pH 7.0	[16]
Dissociation Rate Constant (k _{off})	~6 x 10 ⁻⁴ s ⁻¹	25 °C, pH 7.0	[16]
Association Rate Constant (k _{on})	~20 M ⁻¹ s ⁻¹	25 °C, pH 7.0	[16]

Signaling Pathway and Mechanism of Action



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Caption: Mechanism of aminoacylase I inhibition.

The inhibition of aminoacylase I by **butylmalonic acid** is a slow-binding process, characterized by half-times of more than 10 minutes for the onset of inhibition.[16] This slow-binding nature suggests a conformational change in the enzyme-inhibitor complex following the initial binding event. As a transition-state analogue, **butylmalonic acid** binds tightly to the active site of aminoacylase I, preventing the natural substrate from binding and being hydrolyzed. This inhibitory activity makes **butylmalonic acid** and its derivatives potential leads for the development of drugs targeting processes where aminoacylase I activity is implicated.

Safety and Handling

Butylmalonic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[17] It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

Butylmalonic acid is a versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it an accessible building block for researchers. The specific inhibition of aminoacylase I highlights a key biological activity that warrants further investigation for therapeutic applications. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of **butylmalonic acid**.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. MALONIC ACID DI-N-BUTYL ESTER(1190-39-2) 13C NMR [m.chemicalbook.com]
- 3. Butylmalonic acid | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butylmalonic acid [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Butylmalonic acid(534-59-8) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. bocsci.com [bocsci.com]
- 15. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butylmalonate is a transition state analogue for aminocylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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